

Application Notes and Protocols for GSK1904529A Formulation in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the formulation and administration of GSK1904529A, a potent and selective dual inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the insulin receptor (IR), for use in preclinical animal studies. Due to its poor aqueous solubility, a robust formulation is critical for achieving adequate exposure and reliable in vivo results. This document outlines a proven formulation strategy using sulfobutylether- β -cyclodextrin (SBE- β -CD), summarizes key quantitative data from in vivo efficacy studies, and provides detailed experimental protocols for formulation preparation and oral administration in mice. Additionally, it includes diagrams of the GSK1904529A signaling pathway and the experimental workflow to aid in study design and execution.

Physicochemical Properties of GSK1904529A

A summary of the relevant physicochemical properties of **GSK1904529A** is presented in the table below. The compound's low aqueous solubility necessitates the use of solubilization techniques for in vivo applications.



Property	Value	Reference
Molecular Weight	851.96 g/mol	[1]
Appearance	Solid	[1]
Aqueous Solubility	Insoluble	[1]
DMSO Solubility	≥ 50 mg/mL	[1]
Formulation for In Vitro Studies	Dissolved in DMSO at 10 mmol/L	[2]
Formulation for In Vivo Studies	20% sulfobutylether-β- cyclodextrin (pH 3.5)	[2][3]

In Vivo Efficacy Data of GSK1904529A

Oral administration of **GSK1904529A** has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice.[2][4] A summary of the reported efficacy data is provided below.

Xenograft Model	Dose and Schedule	Tumor Growth Inhibition (%)	Reference
NIH-3T3/LISN	30 mg/kg, once daily, p.o.	56	[1]
NIH-3T3/LISN	30 mg/kg, twice daily, p.o.	98	[1][5]
COLO 205	30 mg/kg, once daily, p.o.	75	[5]
U87MG (Glioma)	10 mg/kg, daily, p.o.	Substantially reduced tumor volume	[3]
U87MG (Glioma)	20 mg/kg, daily, p.o.	Substantially reduced tumor volume	[3]
Saos-2 (Osteosarcoma)	Not specified	Inhibited tumor growth	[6]

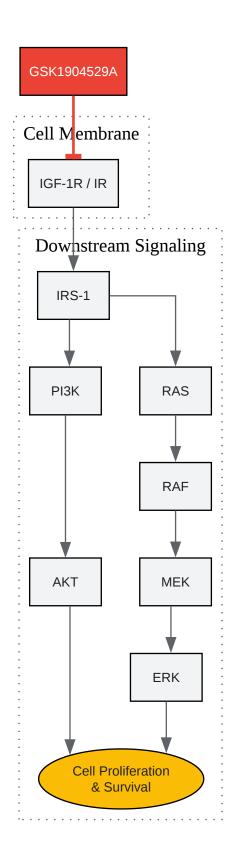


Note: p.o. refers to oral administration.

Signaling Pathway of GSK1904529A

GSK1904529A is an ATP-competitive inhibitor of the tyrosine kinases of both IGF-1R and IR.[5] Inhibition of these receptors blocks their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[4][5][7]





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GSK1904529A inhibits IGF-1R/IR signaling.



Experimental Protocols

Preparation of 20% (w/v) Sulfobutylether- β -cyclodextrin (SBE- β -CD) Vehicle

This protocol describes the preparation of the vehicle used to formulate **GSK1904529A** for oral administration in animal studies.

Materials:

- Sulfobutylether-β-cyclodextrin (SBE-β-CD)
- · Sterile, deionized water
- · Hydrochloric acid (HCl), 1N solution
- Sodium hydroxide (NaOH), 1N solution
- Sterile conical tubes (50 mL)
- Magnetic stirrer and stir bar
- pH meter

Procedure:

- Weigh 10 g of SBE-β-CD and transfer it to a 50 mL sterile conical tube.
- Add approximately 40 mL of sterile, deionized water to the tube.
- Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer.
- Stir the solution until the SBE-β-CD is completely dissolved. This may take 10-15 minutes.
- Once dissolved, use a calibrated pH meter to measure the pH of the solution.
- Adjust the pH to 3.5 by adding 1N HCl dropwise while continuously monitoring the pH. If the pH drops below 3.5, it can be adjusted back by the dropwise addition of 1N NaOH.



- Once the pH is stable at 3.5, add sterile, deionized water to bring the final volume to 50 mL.
- Sterilize the final solution by filtering it through a 0.22 μm syringe filter into a sterile container.
- Store the vehicle at 2-8°C.

Formulation of GSK1904529A in 20% SBE-β-CD

This protocol details the steps to prepare a dosing solution of **GSK1904529A** for oral gavage.

Materials:

- GSK1904529A powder
- Prepared 20% (w/v) SBE-β-CD vehicle (pH 3.5)
- Analytical balance
- Spatula
- · Sterile microcentrifuge tubes or glass vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of GSK1904529A:
 - Determine the desired final concentration of the dosing solution (e.g., 3 mg/mL for a 30 mg/kg dose in a 20 g mouse with a dosing volume of 0.2 mL).
 - Calculate the total volume of dosing solution needed for the study, including a slight overage.
 - Weigh the calculated amount of GSK1904529A powder using an analytical balance.
- Dissolve GSK1904529A in the vehicle:

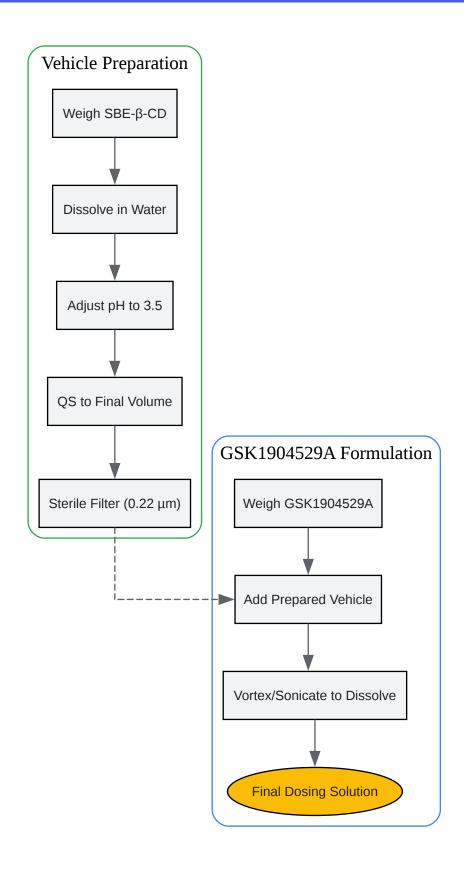
Methodological & Application





- Transfer the weighed **GSK1904529A** powder into a sterile tube or vial.
- Add the calculated volume of the 20% SBE-β-CD vehicle (pH 3.5) to the tube.
- Tightly cap the tube and vortex vigorously for 2-3 minutes.
- Visually inspect the solution for any undissolved particles. If particles are present, sonicate the solution for 5-10 minutes or continue to vortex until a clear solution is obtained.
- · Final Preparation and Storage:
 - The final formulation should be a clear, particle-free solution.
 - It is recommended to prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store it protected from light at 2-8°C. Before administration, allow the solution to come to room temperature and vortex briefly.





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Workflow for GSK1904529A formulation.



Protocol for Oral Gavage in Mice

This protocol provides a standard procedure for the oral administration of the **GSK1904529A** formulation to mice. It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.

Materials:

- Prepared GSK1904529A dosing solution
- Appropriately sized syringes (e.g., 1 mL)
- Sterile, ball-tipped gavage needles (20-22 gauge for adult mice)
- Animal scale

Procedure:

- Animal Preparation:
 - Weigh the mouse to accurately calculate the dosing volume. The typical dosing volume should not exceed 10 mL/kg.[8][9] For a 20 g mouse, the maximum volume is typically 0.2 mL.[9]
 - Properly restrain the mouse by scruffing the skin on its back and neck to immobilize the head and prevent movement.
- Gavage Needle Measurement:
 - Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. This ensures the tip reaches the stomach.
- Administration:
 - Draw the calculated volume of the GSK1904529A dosing solution into the syringe and attach the gavage needle.



- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.
- The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.
- Once the needle is at the predetermined depth, slowly administer the solution over 2-3 seconds.
- Post-Administration:
 - Gently remove the gavage needle along the same path of insertion.
 - Return the mouse to its cage and monitor it for at least 15 minutes for any signs of distress, such as gasping or difficulty breathing.[10] If signs of distress are observed, it may indicate accidental administration into the trachea, and appropriate veterinary care should be sought immediately.

Safety Precautions

- Follow all institutional guidelines for the safe handling of chemical compounds and animal procedures.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling GSK1904529A and preparing formulations.
- All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

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